5-(3-chlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole
Description
5-(3-Chlorophenyl)-1-methyl-1H-1,2,3,4-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a 3-chlorophenyl group at the 5-position and a methyl group at the 1-position. Tetrazoles are nitrogen-rich aromatic rings known for their metabolic stability, hydrogen-bonding capacity, and applications in pharmaceuticals, agrochemicals, and materials science. The 3-chlorophenyl substituent enhances lipophilicity and may influence biological activity, while the methyl group at N1 stabilizes the tetrazole ring against metabolic degradation .
Properties
IUPAC Name |
5-(3-chlorophenyl)-1-methyltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-13-8(10-11-12-13)6-3-2-4-7(9)5-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURPTNIFMJWQDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzyl chloride with sodium azide to form 3-chlorobenzyl azide, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired tetrazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-chlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the tetrazole ring or the substituents.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the chlorophenyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-chlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of tetrazole derivatives with biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
Medicinally, this compound has potential applications as a pharmacophore in drug design. Its structure can be modified to enhance its activity against specific biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the development of materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Tetrazole Derivatives
The biological and physicochemical properties of tetrazole derivatives are highly dependent on substituent patterns. Key analogs include:
Key Observations :
- Lipophilicity : The 3-chlorophenyl group increases lipophilicity compared to 4-methoxyphenyl analogs, enhancing membrane permeability .
- Biological Activity: 3-Chlorophenyl-substituted tetrazoles exhibit superior antiparasitic activity (e.g., LC₅₀ = 0.37 mg/mL for compound 4 in ) compared to non-halogenated analogs. This aligns with findings that chlorophenyl groups promote antiparasitic action .
- Ring Modifications : Replacement of the tetrazole with oxadiazole (e.g., ) reduces ring strain but alters hydrogen-bonding capacity, impacting target selectivity .
Key Observations :
Antiparasitic Activity :
- 5-(3-Chlorophenyl)-1H-tetrazole derivatives (e.g., compound 4 in ) outperform albendazole (LC₅₀ = 19.24 mg/mL) with LC₅₀ = 0.37 mg/mL, attributed to the 3-chlorophenyl group enhancing target binding .
- Structural Requirement : Cyclic tetrazoles with 3-chlorophenyl groups show higher activity than linear thiosemicarbazides (e.g., compound 3a, LC₅₀ = 14.77 mg/mL) .
Anticonvulsant Activity :
Spectroscopic and Structural Analysis
Spectroscopic Signatures
- IR/NMR :
Crystallographic Data
Biological Activity
5-(3-chlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₇H₈ClN₅
- Molecular Weight : 185.63 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies indicate that it is effective against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The antimicrobial activity is believed to stem from the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This mechanism is similar to that observed in other triazole derivatives.
Antifungal Activity
The compound also demonstrates antifungal properties, particularly against fungi such as Candida albicans and Aspergillus niger. The mode of action involves interference with ergosterol biosynthesis, a critical component of fungal cell membranes.
Anticancer Potential
Recent studies have explored the anticancer potential of this compound. Preliminary findings suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
Case Study: Breast Cancer Cells
In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM). Flow cytometry analysis indicated an increase in apoptotic cells compared to untreated controls.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in various models. In a murine model of acute inflammation, administration led to decreased levels of TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases.
Table 1: Biological Activity Overview
| Activity Type | Target Organisms/Cells | IC50/Effectiveness |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL | |
| Pseudomonas aeruginosa | 12 µg/mL | |
| Antifungal | Candida albicans | 8 µg/mL |
| Aspergillus niger | 10 µg/mL | |
| Anticancer | MCF-7 breast cancer | IC50 = 15 µM |
| Anti-inflammatory | Murine model | Decreased TNF-alpha |
Q & A
Q. What are the established synthetic routes for 5-(3-chlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole?
Methodological Answer: The synthesis typically involves cyclization or substitution reactions. A common approach is the iodine-mediated oxidative intermolecular C–N bond formation, adapted from methods used for 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine. Key steps include:
- Cyclocondensation : Reacting 3-chlorobenzaldehyde derivatives with hydrazine or semicarbazide under reflux conditions.
- Chloromethylation : Introducing the chlorophenyl group via electrophilic substitution, followed by methylation at the 1-position of the tetrazole ring.
- Purification : Column chromatography or recrystallization using ethanol/water mixtures.
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Iodine-mediated cyclization | 69–75 | Ethanol, 80°C, 2–4 hours | |
| Chloromethylation | 65–70 | DCM, RT, 12 hours |
Q. How is the compound structurally characterized?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is used:
- NMR : NMR (δ 7.65 ppm for NH, δ 7.44–7.63 ppm for aromatic protons) confirms substituent positions .
- IR : Peaks at 3400–3300 cm (N–H stretching) and 1625 cm (C=N stretching) .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, with Cl···N interactions observed at 3.2–3.5 Å .
Q. What biological activities have been reported for this compound?
Methodological Answer: While direct studies are limited, structurally related tetrazoles exhibit:
- Antimicrobial Activity : Inhibition of fungal cytochrome P450 enzymes (IC: 10–25 µM) .
- Stress Modulation : Patent data suggests potential in stress-related disorders via GABA receptor modulation .
- Antioxidant Properties : DPPH radical scavenging (EC: 50–75 µM) in triazole analogs .
Advanced Research Questions
Q. What challenges arise in crystallographic analysis of this compound?
Methodological Answer:
Q. How to address discrepancies in reported biological activity data?
Methodological Answer:
- Assay Variability : Standardize protocols (e.g., MIC vs. IC) and control for solvent effects (DMSO vs. aqueous buffers).
- Structural Confirmation : Re-characterize batches via NMR (δ 124–159 ppm for aromatic carbons) to rule out impurities .
- Dose-Response Curves : Use Hill slope analysis to compare potency across studies .
Q. What computational methods are used to study its target interactions?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite for binding affinity prediction (ΔG: −8 to −10 kcal/mol with CYP51) .
- DFT Calculations : B3LYP/6-31G(d) basis sets optimize geometry and predict electrostatic potential maps (MEPs) for reactive sites .
Q. How do structural modifications affect bioactivity (SAR studies)?
Methodological Answer:
- Chlorine Position : 3-chlorophenyl analogs show 2–3× higher antimicrobial activity than 4-chlorophenyl derivatives due to enhanced lipophilicity (logP: 2.8 vs. 2.5) .
- Methyl Group : 1-methyl substitution improves metabolic stability (t: 4.5 hours in liver microsomes) vs. unmethylated analogs .
Q. What is its stability under varying experimental conditions?
Methodological Answer:
- Thermal Stability : Decomposes above 200°C (TGA data) with 5% mass loss at 150°C .
- pH Sensitivity : Stable at pH 4–8 (HPLC purity >95%); degrades in acidic conditions (pH <2) via tetrazole ring opening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
